

# Application Notes and Protocols for Carbomer 934 in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Carbomer 934 is a synthetic, high molecular weight polymer of acrylic acid cross-linked with polyalkenyl ethers.[1] It is a widely used excipient in the pharmaceutical and cosmetic industries, primarily as a gelling agent, thickener, and stabilizer in topical formulations.[2][3] Its ability to absorb and retain large amounts of water allows it to form stable gels and viscous solutions, making it an ideal candidate for controlling the release of active pharmaceutical ingredients (APIs) in topical drug delivery systems.[4][5]

These application notes provide a comprehensive overview of the use of **Carbomer 934** in topical formulations, including its physicochemical properties, formulation considerations, and impact on drug release. Detailed experimental protocols are also provided to guide researchers in the development and evaluation of **Carbomer 934**-based topical drug delivery systems.

# Physicochemical Properties and Mechanism of Action

**Carbomer 934** is a white, fluffy, acidic powder. When dispersed in water, the polymer chains begin to hydrate. Upon neutralization with a suitable base (e.g., triethanolamine, sodium hydroxide), the acidic carboxyl groups ionize, leading to electrostatic repulsion between the



polymer chains. This repulsion, combined with the cross-linked structure, causes the polymer to uncoil and swell significantly, resulting in the formation of a gel matrix.

The viscosity and drug release characteristics of a **Carbomer 934** gel are influenced by several factors, including the concentration of the polymer, the degree of neutralization (pH), and the presence of other excipients.[6][7] Higher polymer concentrations generally lead to increased viscosity and a slower drug release rate.[6]

Mechanism of Drug Release:

Drug release from **Carbomer 934** matrices is typically governed by a combination of diffusion and polymer relaxation (swelling).[1][6] The release mechanism can be influenced by the properties of the drug and the formulation. For water-soluble drugs, release often follows a diffusion-controlled mechanism, while for less soluble drugs, release may be more dependent on the swelling and erosion of the polymer matrix.[6] The release kinetics can often be described by the Korsmeyer-Peppas model, which can help elucidate the dominant release mechanism (Fickian diffusion, non-Fickian transport, or Case-II transport).[7]

## **Regulatory Considerations**

It is important to note that some grades of Carbomer, including **Carbomer 934**, have historically been manufactured using benzene as a polymerization solvent. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have raised concerns about residual benzene levels in pharmaceutical products. The United States Pharmacopeia (USP) intends to omit the monographs for several benzene-containing carbomers, including **Carbomer 934**, with a targeted official date of August 1, 2025. Researchers and drug developers are encouraged to use benzene-free grades of carbomers for new product development and to consider reformulating existing products that contain benzene-manufactured carbomers.

## **Data Presentation**

The following tables summarize quantitative data from various studies on **Carbomer 934** in topical drug delivery systems.

Table 1: Formulation Composition and Properties of Carbomer 934-based Gels



| Formulati<br>on Code | Carbomer<br>934 (%) | Drug                    | Other<br>Key<br>Excipient<br>s                              | рН              | Viscosity<br>(cps) | Referenc<br>e |
|----------------------|---------------------|-------------------------|-------------------------------------------------------------|-----------------|--------------------|---------------|
| NG1                  | 1                   | Terbinafine<br>& Citral | Nanoemuls<br>ion base                                       | 6.9 ± 0.2       | Not<br>Reported    |               |
| NG2                  | 2                   | Terbinafine<br>& Citral | Nanoemuls<br>ion base                                       | 6.9 ± 0.2       | Not<br>Reported    |               |
| NG3                  | 3                   | Terbinafine<br>& Citral | Nanoemuls<br>ion base                                       | 6.9 ± 0.2       | Not<br>Reported    |               |
| Meloxicam<br>Gel     | Not<br>Specified    | Meloxicam<br>(1%)       | Hydroxyeth yl cellulose, Triethanola mine, Propylene glycol | Not<br>Reported | 33,000             |               |
| F1 (FCZ<br>Gel)      | 0.5                 | Fluconazol<br>e         | Carbopol<br>940 (1.5%)                                      | Not<br>Reported | Not<br>Reported    | -             |
| F9 (FCZ<br>Gel)      | 1.5                 | Fluconazol<br>e         | Carbopol<br>940 (0.5%)                                      | Not<br>Reported | Not<br>Reported    |               |

Table 2: In Vitro Drug Release and Permeation Data



| Formulati<br>on         | Drug                   | Release/P<br>ermeatio<br>n<br>Paramete<br>r     | Value            | Release<br>Medium                                                  | Study<br>Duration<br>(h) | Referenc<br>e |
|-------------------------|------------------------|-------------------------------------------------|------------------|--------------------------------------------------------------------|--------------------------|---------------|
| Theophyllin<br>e Matrix | Theophyllin<br>e (10%) | Percent<br>Released<br>(10%<br>Carbomer<br>934) | 45.5%            | Distilled<br>water,<br>phosphate<br>buffer pH<br>7.4, 0.1 N<br>HCI | 4                        | [6]           |
| Theophyllin<br>e Matrix | Theophyllin<br>e (10%) | Percent<br>Released<br>(30%<br>Carbomer<br>934) | 33.6%            | Distilled<br>water,<br>phosphate<br>buffer pH<br>7.4, 0.1 N<br>HCI | 4                        | [6]           |
| Theophyllin<br>e Matrix | Theophyllin<br>e (10%) | Percent<br>Released<br>(50%<br>Carbomer<br>934) | 24.3%            | Distilled<br>water,<br>phosphate<br>buffer pH<br>7.4, 0.1 N<br>HCI | 4                        | [6]           |
| NG1                     | Terbinafine            | Percutaneo<br>us Flux                           | 213<br>μg/cm²/h  | Not<br>Specified                                                   | 12                       |               |
| NG2                     | Terbinafine            | Percutaneo<br>us Flux                           | 123<br>μg/cm²/h  | Not<br>Specified                                                   | 12                       | _             |
| NG3                     | Terbinafine            | Percutaneo<br>us Flux                           | 74.3<br>μg/cm²/h | Not<br>Specified                                                   | 12                       | _             |
| NG1                     | Citral                 | Percutaneo<br>us Flux                           | 1021<br>μg/cm²/h | Not<br>Specified                                                   | 12                       | _             |
| NG2                     | Citral                 | Percutaneo<br>us Flux                           | 541<br>μg/cm²/h  | Not<br>Specified                                                   | 12                       | _             |



| NG3             | Citral          | Percutaneo<br>us Flux             | 353<br>μg/cm²/h    | Not<br>Specified | 12               |
|-----------------|-----------------|-----------------------------------|--------------------|------------------|------------------|
| F1 (FCZ<br>Gel) | Fluconazol<br>e | t90% (time<br>for 90%<br>release) | 28.7 ± 2.3<br>min  | Not<br>Specified | Not<br>Specified |
| F9 (FCZ<br>Gel) | Fluconazol<br>e | t90% (time<br>for 90%<br>release) | 208.4 ± 3.9<br>min | Not<br>Specified | Not<br>Specified |

## **Experimental Protocols**

## Protocol 1: Preparation of a Carbomer 934-based Hydroalcoholic Gel

This protocol describes a general method for preparing a hydroalcoholic gel using **Carbomer** 934.

### Materials:

- Carbomer 934
- Deionized water
- Ethanol
- Active Pharmaceutical Ingredient (API)
- Triethanolamine (TEA)
- · Magnetic stirrer and stir bar
- Beakers
- pH meter

### Procedure:



- Dispersion of Carbomer 934: Slowly and gently disperse the required amount of Carbomer 934 into deionized water with constant stirring using a magnetic stirrer. Continue stirring until a lump-free, uniform dispersion is obtained.
- Dissolution of API: In a separate beaker, dissolve the API in ethanol.
- Mixing: Add the alcoholic solution of the API to the aqueous Carbomer 934 dispersion with continuous stirring until a homogenous mixture is achieved.
- Neutralization and Gel Formation: While stirring, add triethanolamine dropwise to the mixture
  to neutralize the Carbomer 934. Monitor the pH of the formulation and continue adding TEA
  until the desired pH (typically between 6.5 and 7.5) is reached and a clear, viscous gel is
  formed.

# Protocol 2: In Vitro Drug Release Study using a Franz Diffusion Cell

This protocol outlines a standard method for evaluating the in vitro release of a drug from a **Carbomer 934** gel formulation.

#### Materials:

- Franz diffusion cell apparatus
- Synthetic membrane (e.g., cellulose acetate) or excised animal/human skin
- Receptor medium (e.g., phosphate buffered saline, pH 7.4)
- Carbomer 934 gel formulation containing the API
- Magnetic stirrer
- Water bath with temperature control
- Syringes and collection vials
- Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)



#### Procedure:

- Membrane Preparation: If using excised skin, carefully remove subcutaneous fat and hair.
   Cut the skin to the appropriate size to fit the Franz diffusion cell.
- Franz Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.
- Receptor Compartment: Fill the receptor compartment with the receptor medium and place a small magnetic stir bar. Place the Franz cell in a water bath maintained at 37 ± 0.5°C and allow the medium to equilibrate.
- Sample Application: Accurately weigh and apply a known amount of the Carbomer 934 gel formulation onto the surface of the membrane in the donor compartment.
- Sampling: At predetermined time intervals, withdraw a specific volume of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
- Drug Quantification: Analyze the collected samples for drug content using a validated analytical method.
- Data Analysis: Calculate the cumulative amount of drug released per unit area of the membrane over time. Plot the cumulative amount of drug released versus time to determine the release profile.

## **Visualizations**



Click to download full resolution via product page



Caption: Workflow for the preparation of a Carbomer 934-based topical gel.



Click to download full resolution via product page

Caption: Experimental workflow for an in vitro drug release study.





Click to download full resolution via product page

Caption: Physicochemical mechanism of Carbomer 934 on the skin.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Effects of Carbopol® 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. Emolene Cream: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 6. What are carbomers? Uses, risks, and the environment [medicalnewstoday.com]
- 7. Cytoprotective effects of hyaluronic acid and Carbomer 934P in ocular surface epithelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Carbomer 934 in Topical Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047073#using-carbomer-934-in-topical-drug-delivery-systems]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com